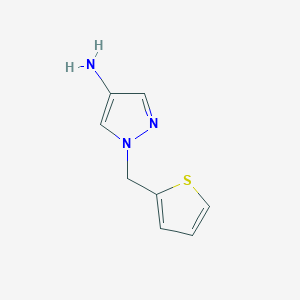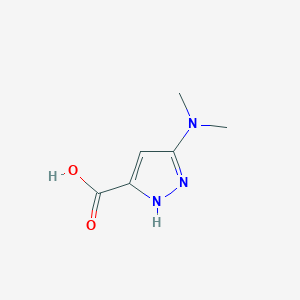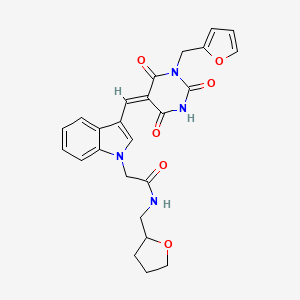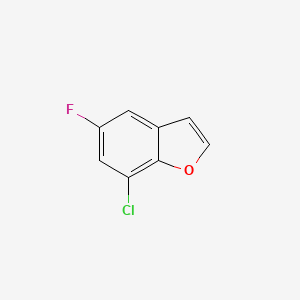![molecular formula C17H15FN2O2 B13074256 (E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide](/img/structure/B13074256.png)
(E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-{[(4-fluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide is a chemical compound that features a fluorophenyl group and a phenylbutanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[(4-fluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide typically involves the reaction of 4-fluoroaniline with a suitable aldehyde or ketone under specific conditions. One common method involves the use of a condensation reaction where the amine group of 4-fluoroaniline reacts with the carbonyl group of the aldehyde or ketone to form the desired product. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-{[(4-fluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Aplicaciones Científicas De Investigación
(2Z)-2-{[(4-fluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of (2Z)-2-{[(4-fluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-2-{[(4-chlorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide
- (2Z)-2-{[(4-bromophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide
Uniqueness
The presence of the fluorophenyl group in (2Z)-2-{[(4-fluorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide imparts unique properties, such as increased stability and potential biological activity, compared to its chloro- and bromo-analogues. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C17H15FN2O2 |
|---|---|
Peso molecular |
298.31 g/mol |
Nombre IUPAC |
(E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide |
InChI |
InChI=1S/C17H15FN2O2/c1-12(21)16(11-19-14-9-7-13(18)8-10-14)17(22)20-15-5-3-2-4-6-15/h2-11,21H,1H3,(H,20,22)/b16-12+,19-11? |
Clave InChI |
NYXNXKUAKCHDAA-QHXWHFCESA-N |
SMILES isomérico |
C/C(=C(/C=NC1=CC=C(C=C1)F)\C(=O)NC2=CC=CC=C2)/O |
SMILES canónico |
CC(=C(C=NC1=CC=C(C=C1)F)C(=O)NC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



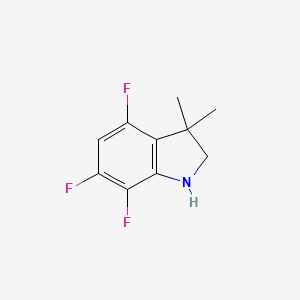
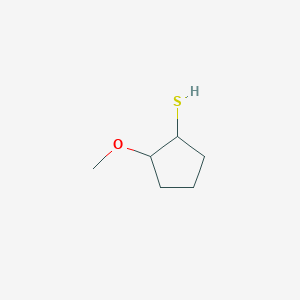
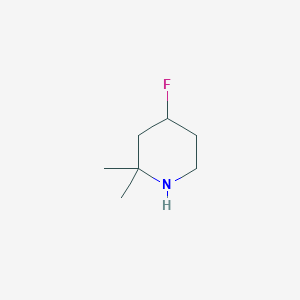
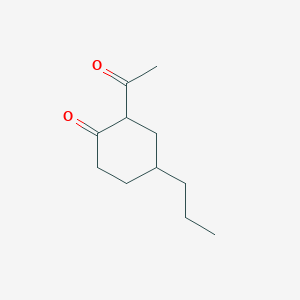
![4,9-Diazadispiro[2.2.2.2]decane 2hcl](/img/structure/B13074205.png)
![4-[5-(2-Methyl-3-phenyl-allylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid](/img/structure/B13074209.png)

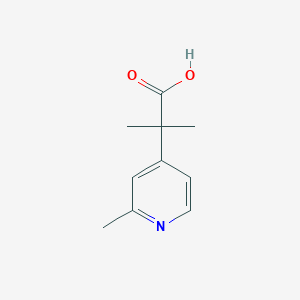
![3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B13074221.png)
